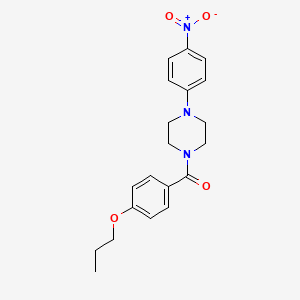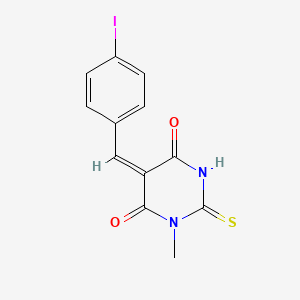
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine, also known as P4NP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. P4NP is a piperazine derivative that contains a nitrophenyl group and a propoxybenzoyl group, which make it a unique and versatile compound for research purposes.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cell survival and death. 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is its versatility and potential for use in a range of research applications. It is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several potential future directions for research on 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine, including the development of more potent and selective anticancer drugs based on its structure and mechanism of action. 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore its therapeutic potential in this area. Additionally, the biochemical and physiological effects of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine need to be further elucidated to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine involves the reaction of 4-nitroaniline with propionyl chloride in the presence of a base, followed by the reaction of the resulting product with 4-propoxybenzoyl chloride in the presence of a catalyst. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-15-27-19-9-3-16(4-10-19)20(24)22-13-11-21(12-14-22)17-5-7-18(8-6-17)23(25)26/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKQDLKVVJRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Nitrophenyl)piperazin-1-yl](4-propoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)
![7-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5146634.png)
![N,N,N'-trimethyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5146635.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B5146640.png)
![5-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-2-furaldehyde](/img/structure/B5146648.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)

![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)